

# Application Notes and Protocol for Leak Point Pressure Measurement with TAS-303

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TAS-303 is a selective norepinephrine reuptake inhibitor under investigation for the treatment of stress urinary incontinence (SUI).[1][2][3] Its mechanism of action focuses on increasing urethral sphincter contractility to reduce involuntary urine leakage.[3][4] Leak point pressure (LPP) measurement is a critical urodynamic study used to quantify the pressure at which urine leakage occurs, providing a direct assessment of urethral resistance and sphincter function.[5] [6] This document provides a detailed protocol for conducting leak point pressure measurements to evaluate the efficacy of TAS-303 in a research setting.

Urodynamic studies are essential for evaluating the functional status of the lower urinary tract by examining the pressure-flow relationship between the bladder and the urethra.[7] These tests help in diagnosing issues related to how well the bladder holds and empties urine.[8] The two primary types of leak point pressure are the Abdominal Leak Point Pressure (ALPP) and the Detrusor Leak Point Pressure (DLPP).[5] ALPP assesses urethral resistance during increases in abdominal pressure (e.g., coughing or Valsalva maneuver), which is particularly relevant for SUI.[5][9] DLPP measures the detrusor pressure at which leakage occurs in the absence of an abdominal pressure increase.[5]

# Signaling Pathway of TAS-303 in Urethral Sphincter Control



**TAS-303** is a selective norepinephrine reuptake inhibitor.[2] By blocking the norepinephrine transporter (NET) in the synaptic cleft of neurons innervating the urethral smooth muscle, **TAS-303** increases the concentration and duration of action of norepinephrine. Norepinephrine then acts on α1 adrenergic receptors, which are abundant in the smooth muscle of the proximal urethra.[1][10] This stimulation leads to increased urethral smooth muscle contraction, enhancing urethral closure pressure and resistance to involuntary urine leakage during increases in abdominal pressure.



Click to download full resolution via product page

Caption: Mechanism of action of **TAS-303** on the urethral sphincter.

# Experimental Protocol: Abdominal Leak Point Pressure (ALPP) Measurement

This protocol outlines the procedure for measuring ALPP in female subjects with SUI to assess the effect of **TAS-303**.

## **Subject Preparation**

- Inclusion Criteria: Female subjects aged 20-65 years diagnosed with SUI.[1]
- Informed Consent: Obtain written informed consent from all participants.[10]
- Pre-test Instructions:
  - Subjects should arrive at the clinic with a comfortably full bladder.[11][12]



- Subjects should discontinue any medications that may interfere with lower urinary tract function for a specified period before the study, as determined by the principal investigator.
- A urine sample will be collected to screen for urinary tract infections, which would lead to rescheduling the test.[11]

### **Equipment and Materials**

- TAS-303 (e.g., 18 mg oral dose) and placebo.[13][14]
- Multichannel urodynamic system capable of measuring vesicular pressure (Pves) and abdominal pressure (Pabd), and calculating detrusor pressure (Pdet = Pves - Pabd).[9]
- Dual-lumen urethral catheter (e.g., 6-7 Fr) for bladder filling and pressure measurement.[6]
   [9]
- Rectal or vaginal catheter for measuring abdominal pressure.[8][9]
- Infusion pump for sterile, warm saline.
- Commode or specialized chair for voiding.[11]
- Ultrasound device for post-void residual (PVR) measurement (optional).[15]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for ALPP measurement with TAS-303.



#### **Detailed Procedure**

- Baseline Measurements:
  - Perform a baseline non-invasive uroflowmetry test to measure the rate and volume of urine flow.[15]
  - Measure the post-void residual (PVR) volume using a catheter or ultrasound. A PVR of 150 mL or more may indicate incomplete bladder emptying.[5]
- Catheterization:
  - With the patient in a supine or sitting position, insert a dual-lumen urodynamic catheter into the bladder through the urethra.[9][11]
  - Insert a second catheter into the rectum or vagina to measure abdominal pressure (Pabd).
     [9][11]
  - Connect both catheters to the urodynamic system and ensure proper calibration.
- Cystometry and ALPP Measurement:
  - Ensure the bladder is completely empty through the catheter.
  - Begin filling the bladder with warm, sterile saline at a medium rate (e.g., 25-60 mL/min).[6]
     [16]
  - Once the bladder volume reaches a standardized volume (e.g., 150-200 mL), temporarily stop the infusion.[6][16]
  - Instruct the patient to perform a series of coughs or a Valsalva maneuver with increasing intensity to provoke urinary leakage.[5][8]
  - Visually observe for urine leakage from the urethral meatus.
  - The vesicular pressure (Pves) at the exact moment of leakage, in the absence of a detrusor contraction (Pdet remains stable), is recorded as the Abdominal Leak Point Pressure (ALPP).[5]



- · Drug Administration and Follow-up:
  - Following the baseline ALPP measurement, administer a single oral dose of TAS-303
     (e.g., 18 mg) or a matching placebo in a double-blind manner.[1][13]
  - Wait for a specified period for the drug to reach peak effect (e.g., 6 hours post-dose, as used in clinical trials).[1][10]
  - Repeat the cystometry and ALPP measurement procedure (steps 3.1-3.3) to assess the post-dose effect.

## **Data Collection and Analysis**

- Continuously record Pves, Pabd, and calculated Pdet throughout the study.
- The primary endpoint is the change in ALPP from baseline to post-dosing.
- Secondary endpoints can include changes in maximum urethral closure pressure (MUCP),
   bladder capacity, and compliance.[1]
- Statistical analysis, such as a t-test or ANCOVA, should be used to compare the changes in ALPP between the **TAS-303** and placebo groups.[1]

### **Data Presentation**

Quantitative data should be summarized in tables for clear comparison between the **TAS-303** and placebo groups.

Table 1: Baseline Urodynamic Parameters



| Parameter                              | TAS-303 Group<br>(n=) | Placebo Group<br>(n=) | p-value |
|----------------------------------------|-----------------------|-----------------------|---------|
| Age (years)                            | Mean ± SD             | Mean ± SD             | _       |
| Baseline ALPP (cm<br>H <sub>2</sub> O) | Mean ± SD             | Mean ± SD             |         |
| Baseline MUCP (cm<br>H <sub>2</sub> O) | Mean ± SD             | Mean ± SD             | -       |
| Bladder Capacity (mL)                  | Mean ± SD             | Mean ± SD             | -       |

Table 2: Change in Abdominal Leak Point Pressure (ALPP) Post-Dose

| Group   | Baseline<br>ALPP (cm<br>H₂O) | Post-Dose<br>ALPP (cm<br>H₂O) | Mean<br>Change ±<br>SD (cm<br>H₂O) | Between-<br>Group<br>Difference<br>(95% CI) | p-value |
|---------|------------------------------|-------------------------------|------------------------------------|---------------------------------------------|---------|
| TAS-303 | Mean ± SD                    | Mean ± SD                     |                                    |                                             |         |
| Placebo | Mean ± SD                    | Mean ± SD                     |                                    |                                             |         |

Note: Data from clinical trials on a similar endpoint (MUCP) showed a mean change of +3.473 cmH<sub>2</sub>O for **TAS-303** versus +2.615 cmH<sub>2</sub>O for placebo, though this difference was not statistically significant in that particular study.[1][10] Preclinical studies in rats, however, did show a significant dose-dependent increase in leak point pressure with **TAS-303** administration.[3][10]

# **Interpretation of Results**

- An increase in ALPP after administration of TAS-303 compared to placebo would suggest that the drug enhances urethral resistance during abdominal stress.
- ALPP values are typically interpreted as follows, although there is some controversy over exact thresholds:[9][16]



- <60 cm H<sub>2</sub>O: Suggestive of intrinsic sphincter deficiency (ISD).
- 60-90 cm H<sub>2</sub>O: Equivocal.
- >90 cm H₂O: Suggestive of urethral hypermobility without significant ISD.
- A statistically significant increase in ALPP in the TAS-303 group would provide evidence of the drug's intended pharmacological effect and its potential as a treatment for stress urinary incontinence.

### **Safety and Considerations**

- Urodynamic testing is generally a safe procedure, but it carries risks of urinary tract infection,
   urethral trauma, and discomfort.[17]
- Aseptic techniques should be strictly followed during catheterization.
- Adverse events should be monitored and recorded throughout the study. Common adverse
  events associated with TAS-303 in clinical trials were generally mild to moderate.[4][13]
- Standardization of the protocol is crucial for obtaining reliable and comparable results. Factors such as catheter size, bladder volume at testing, and the specific provocative maneuver can influence LPP measurements.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TAS-303 effects on urethral sphincter function in women with stress urinary incontinence: phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Breaking barriers in stress urinary incontinence care: TAS-303 as a game-changer in pharmacological innovation - May - Translational Andrology and Urology [tau.amegroups.org]

#### Methodological & Application





- 4. New medication for stress urinary incontinence? Investigational drug shows promise | EurekAlert! [eurekalert.org]
- 5. lakesumterurology.com [lakesumterurology.com]
- 6. polylang.womenshealthsection.com [polylang.womenshealthsection.com]
- 7. Urodynamic Studies for Urinary Incontinence: Overview, Patient Selection for Urodynamic Studies, Test Components [emedicine.medscape.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Urodynamic Testing and Interpretation StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TAS-303 effects on urethral sphincter function in women with stress urinary incontinence: phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urodynamic Studies Patient Instructions Brigham and Women's Hospital [brighamandwomens.org]
- 12. nflwc.com [nflwc.com]
- 13. Efficacy and Safety of TAS-303 in Female Patients With Stress Urinary Incontinence: A
  Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 14. auajournals.org [auajournals.org]
- 15. urologysanantonio.com [urologysanantonio.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. auanet.org [auanet.org]
- To cite this document: BenchChem. [Application Notes and Protocol for Leak Point Pressure Measurement with TAS-303]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611164#protocol-for-leak-point-pressure-measurement-with-tas-303]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com